Selectivity for Mutant EGFR over Wild-Type: CO1686-DA vs. Osimertinib
CO1686-DA (Rociletinib) demonstrates a high degree of biochemical selectivity for mutant EGFR (L858R/T790M) over wild-type (WT) EGFR. In a direct head-to-head preclinical study, rociletinib exhibited a mutant/WT selectivity ratio (WT IC50 / Mutant IC50) of 14.1, compared to a ratio of 5.5 for osimertinib [1]. This difference is driven by rociletinib's lower potency against WT EGFR (IC50 of 303.3 nM) relative to its potent inhibition of the mutant form (Ki of 21.5 nM, or IC50 of 21.5 nM) [REFS-1, REFS-2]. The higher selectivity ratio suggests a potential for a wider therapeutic window by minimizing WT EGFR-driven toxicities like rash and diarrhea [1].
| Evidence Dimension | Biochemical Selectivity (Mutant EGFR vs. WT EGFR) |
|---|---|
| Target Compound Data | IC50 (WT EGFR) = 303.3 nM; Ki (EGFR L858R/T790M) = 21.5 nM; Selectivity Ratio (WT/Mutant) = 14.1 |
| Comparator Or Baseline | Osimertinib: IC50 (WT EGFR) = 184 nM; IC50 (EGFR L858R/T790M) = 11.4 nM; Selectivity Ratio (WT/Mutant) = 5.5 |
| Quantified Difference | CO1686-DA shows a 2.56-fold higher selectivity ratio for mutant EGFR over WT EGFR compared to osimertinib (14.1 vs. 5.5). |
| Conditions | Biochemical kinase inhibition assays using recombinant EGFR proteins. |
Why This Matters
This higher selectivity ratio is a critical procurement parameter for researchers designing experiments to study mutant-specific EGFR inhibition with minimal confounding effects from WT EGFR blockade.
- [1] Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. View Source
